molecular formula C51H73N13O14 B13397011 H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H

H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H

Cat. No.: B13397011
M. Wt: 1092.2 g/mol
InChI Key: JVCJXRGXGITABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Angiotensin II can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group of the attached amino acid.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of Angiotensin II involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Angiotensin II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidized Angiotensin II: Modified at the histidine residue.

    Reduced Angiotensin II: With reduced disulfide bonds.

    Substituted Analogs: With altered amino acid sequences.

Scientific Research Applications

Angiotensin II is widely used in scientific research due to its diverse physiological effects:

Mechanism of Action

Angiotensin II exerts its effects by binding to specific receptors, primarily the Angiotensin II type 1 receptor (AT1R) . This binding activates various signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . These molecules increase intracellular calcium levels and activate protein kinase C (PKC), respectively, resulting in vasoconstriction and increased blood pressure . Angiotensin II also stimulates the release of aldosterone from the adrenal cortex, promoting sodium and water retention .

Properties

Molecular Formula

C51H73N13O14

Molecular Weight

1092.2 g/mol

IUPAC Name

acetic acid;3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H69N13O12.C2H4O2/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28;1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54);1H3,(H,3,4)

InChI Key

JVCJXRGXGITABA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O

Origin of Product

United States

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